molecular formula C8H9N3O2S B13968239 3-cyano-N-ethylpyridine-2-sulfonamide

3-cyano-N-ethylpyridine-2-sulfonamide

Cat. No.: B13968239
M. Wt: 211.24 g/mol
InChI Key: JFHYRUUYJZAETL-UHFFFAOYSA-N
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Description

3-Cyano-N-ethylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has a pyridine ring substituted with a cyano group, an ethyl group, and a sulfonamide group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-ethylpyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with ethylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-ethylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyano-N-ethylpyridine-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular pathways, leading to its antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-methylpyridine-2-sulfonamide
  • 3-Cyano-N-propylpyridine-2-sulfonamide
  • 3-Cyano-N-butylpyridine-2-sulfonamide

Uniqueness

3-Cyano-N-ethylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

3-cyano-N-ethylpyridine-2-sulfonamide

InChI

InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-7(6-9)4-3-5-10-8/h3-5,11H,2H2,1H3

InChI Key

JFHYRUUYJZAETL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=N1)C#N

Origin of Product

United States

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